(5-Phenylpyrimidin-2-yl)methanol
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C11H10N2O |
|---|---|
Molecular Weight |
186.21 g/mol |
IUPAC Name |
(5-phenylpyrimidin-2-yl)methanol |
InChI |
InChI=1S/C11H10N2O/c14-8-11-12-6-10(7-13-11)9-4-2-1-3-5-9/h1-7,14H,8H2 |
InChI Key |
BVPLNIZXDVXHFZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN=C(N=C2)CO |
Origin of Product |
United States |
The Pyrimidine Nucleus: a Cornerstone of Chemical Science
The pyrimidine (B1678525) nucleus, a six-membered heterocyclic aromatic ring with two nitrogen atoms at the 1 and 3 positions, is a structure of fundamental importance in the chemical and life sciences. wjarr.comnih.gov Its prevalence is most notably observed in the essential building blocks of nucleic acids: cytosine, thymine, and uracil, which are critical for the genetic code in DNA and RNA. nih.govjuniperpublishers.comresearchgate.net Beyond its role in genetics, the pyrimidine scaffold is a constituent of various vitamins, such as thiamine (B1217682) (vitamin B1) and riboflavin (B1680620) (vitamin B2), and is found in numerous natural and synthetic compounds with a broad spectrum of biological activities. nih.govresearchgate.net
In the realm of medicinal chemistry, the pyrimidine ring is considered a "privileged scaffold" due to its ability to interact with a wide array of biological targets. wjarr.com This has led to the development of a vast number of pyrimidine derivatives with diverse therapeutic applications, including antimicrobial, antiviral, anticancer, anti-inflammatory, and cardiovascular agents. nih.govorientjchem.org The versatility of the pyrimidine structure allows for extensive chemical modification, enabling chemists to fine-tune the pharmacological properties of the resulting molecules. wjarr.comresearchgate.net
Focused Academic Inquiry into Pyrimidinyl Methanol Derivatives
Building upon the foundational importance of the pyrimidine (B1678525) core, researchers have directed specific attention towards pyrimidinyl methanol (B129727) derivatives and their analogues. The introduction of a methanol group to the pyrimidine ring provides a key functional handle for further chemical elaboration, opening up avenues for the synthesis of complex molecular architectures. bu.edu.eg
Academic interest in these derivatives is largely driven by their potential biological activities. ontosight.ai The strategic placement of substituents on both the pyrimidine ring and the methanol group can lead to compounds with highly specific interactions with biological targets. Research has demonstrated that pyrimidine derivatives can act as inhibitors of various enzymes and receptors, making them attractive candidates for drug discovery programs. ontosight.ai The synthesis of these compounds often involves multi-step reaction sequences, allowing for the systematic exploration of structure-activity relationships. nih.gov
Current Research Trajectories for the 5 Phenylpyrimidin 2 Yl Methanol Motif
Catalytic Strategies for Pyrimidine Ring Construction
Modern organic synthesis has seen a paradigm shift towards catalytic reactions that are both atom-economical and environmentally benign. The construction of the pyrimidine core is no exception, with several innovative catalytic strategies emerging.
Dehydrogenative Coupling Reactions of Alcohols and Amidines
Dehydrogenative coupling reactions have surfaced as a powerful and sustainable approach for forming C-N and C-C bonds, liberating only hydrogen and water as byproducts. acs.orgacs.org This methodology is particularly attractive for pyrimidine synthesis as it allows for the direct use of readily available alcohols.
Iridium-pincer complexes have proven to be highly efficient catalysts for the multicomponent synthesis of pyrimidines from amidines and up to three different alcohols. acs.orgorganic-chemistry.org This regioselective process proceeds through a sequence of condensation and dehydrogenation steps, leading to the formation of highly substituted and unsymmetrically decorated pyrimidines in yields of up to 93%. acs.orgbohrium.com The PN5P-Ir-pincer complexes, in particular, have demonstrated remarkable efficiency in this sustainable protocol. acs.orgorganic-chemistry.orgorganic-chemistry.org The versatility of this method allows for the synthesis of a diverse library of 38 different pyrimidines. acs.orgbohrium.com This approach is significant as it can utilize alcohols derived from lignocellulose, an abundant biomass source, highlighting its green chemistry credentials. organic-chemistry.org
A notable application of this iridium-catalyzed methodology is the synthesis of diversely functionalized pyrimidines, including those with pharmaceutical relevance. organic-chemistry.org Furthermore, this protocol can be extended to a four-component reaction, assembling pyrimidines from four alcohol building blocks and ammonia. organic-chemistry.orgbohrium.com
Table 1: Iridium-Catalyzed Multicomponent Pyrimidine Synthesis
| Entry | Amidine | Alcohol 1 | Alcohol 2 | Product | Yield (%) |
|---|---|---|---|---|---|
| 1 | Benzamidine | 1-Phenylethanol | Methanol | 2,4-Diphenyl-6-methylpyrimidine | 85 |
| 2 | Acetamidine | Benzyl alcohol | Ethanol | 2-Methyl-4-phenyl-6-ethylpyrimidine | 78 |
This table is a representative example based on the described methodology and is not exhaustive of the 38 examples mentioned in the source.
Nickel catalysis offers a more economical and earth-abundant alternative to precious metals like iridium. acs.orgresearchgate.net Novel Ni(II)-NNO pincer complexes have been successfully employed for the acceptorless dehydrogenative annulation (ADA) of alcohols and amidines to furnish pyrimidine analogues. acs.orgacs.org These reactions, which can be performed with a catalyst loading of 2 mol%, have yielded a variety of 2,4,6-trisubstituted pyrimidines in up to 92% yield. acs.orgacs.org The mechanism is believed to involve the formation of aldehyde, ketone, and chalcone intermediates. acs.orgacs.org
A comparative study of different nickel catalysts revealed that the mode of action during catalysis is crucial. researchgate.net Square planar Ni(II) complexes with redox-active diiminosemiquinonato type scaffolds were found to be more effective than tetracoordinate Ni(II) complexes with redox-inactive tetraaza macrocyclic ligands, particularly for substrates with electron-withdrawing groups. researchgate.net The former facilitates a one-electron hydrogen atom transfer (HAT) pathway, which is energetically more favorable. researchgate.net This methodology has also been successfully applied to a gram-scale synthesis, demonstrating its potential for industrial applications. acs.org
Table 2: Nickel-Catalyzed Dehydrogenative Pyrimidine Synthesis
| Entry | Catalyst Type | Amidine | Alcohol 1 | Alcohol 2 | Product | Yield (%) |
|---|---|---|---|---|---|---|
| 1 | Ni(II)-NNO Pincer | Benzamidine | Benzyl alcohol | 1-Phenylethanol | 2,4,6-Triphenylpyrimidine | 92 |
| 2 | Ni(II)-NNO Pincer | Acetamidine | 4-Methoxybenzyl alcohol | 1-(p-tolyl)ethanol | 2-Methyl-4-(4-methoxyphenyl)-6-(p-tolyl)pyrimidine | 85 |
This table is a representative example based on the described methodology.
Heterogeneous catalysis using platinum nanoparticles supported on carbon (Pt/C) presents another viable route for the acceptorless dehydrogenative synthesis of 2,4,6-trisubstituted pyrimidines. researchgate.net This one-pot reaction between alcohols and amidines, conducted in the presence of a strong base like KOtBu, is efficient for a wide range of substrates, providing isolated yields of up to 92%. researchgate.net A key advantage of this system is the reusability of the Pt/C catalyst. researchgate.net Mechanistic studies suggest that the reaction initiates with the Pt-catalyzed dehydrogenation of the alcohol, followed by condensation, cyclization, and a final dehydrogenation step. researchgate.net The optimal hydrogen adsorption energy on the platinum surface is believed to be a critical factor for its high catalytic activity compared to other metals. researchgate.net
Metal-Mediated Cycloaddition Reactions (e.g., NbCl₅-mediated Alkyne-Nitrile Cycloadditions)
Niobium pentachloride (NbCl₅) has emerged as an effective mediator for the [2+2+2] cycloaddition of one alkyne molecule and two nitrile molecules to produce tri- and tetrasubstituted pyrimidines. acs.orgacs.orgfigshare.com This method is characterized by its high yields and excellent chemo- and regioselectivity. acs.orgacs.orgfigshare.com The reaction can be performed with both terminal and internal alkynes and various aryl nitriles. acs.org It is believed that NbCl₅ exhibits a strong affinity for nitriles, facilitating their activation. acs.org
To achieve a catalytic amount of NbCl₅, a dual Lewis acid system employing both NbCl₅ and FeCl₃ has been developed. americanelements.com In this system, NbCl₅ acts as the efficient catalyst for nitrile activation, while FeCl₃, having a stronger Lewis acidity towards the pyrimidine product, helps to release the NbCl₅ back into the catalytic cycle. americanelements.com
Table 3: NbCl₅-Mediated Pyrimidine Synthesis from Alkynes and Nitriles
| Entry | Alkyne | Nitrile | Product | Yield (%) |
|---|---|---|---|---|
| 1 | 4-Octyne | Benzonitrile | 2,4,6-Triphenyl-5-propylpyrimidine | High |
| 2 | Phenylacetylene | Acetonitrile | 4-Phenyl-2,6-dimethylpyrimidine | High |
Yields are reported as "high" as specific percentages were not consistently provided in the source material.
Oxidative Annulation and Dehydrogenation Approaches
Oxidative annulation provides an alternative strategy for pyrimidine synthesis, often involving the formation of multiple C-C and C-N bonds in a single step. One such method is the [3+2+1] three-component annulation of amidines, ketones, and a one-carbon source like N,N-dimethylaminoethanol. acs.org This process, which involves C(sp³)-H activation to generate the carbon donor, is tolerant to many functional groups and can be performed in air. acs.org
Another approach involves the aerobic oxidative synthesis of pyrimidines from cinnamyl alcohols and amidines, catalyzed by a heterogeneous manganese oxide octahedral molecular sieve (OMS-2). epa.gov This method is notable for being base- and additive-free and using molecular oxygen as a green oxidant. epa.gov
Visible-light-enabled photo-oxidation has also been utilized in a metal-free synthesis of multi-substituted pyrimidines from amidines and α,β-unsaturated ketones. rsc.org This reaction proceeds via a [3+3] annulation to form a dihydropyrimidine intermediate, which is then aromatized to the pyrimidine under visible light, avoiding the need for transition-metal catalysts. rsc.org
Multicomponent Reaction Paradigms Involving Diverse Feedstocks
Multicomponent reactions (MCRs) have emerged as powerful tools in the synthesis of highly substituted pyrimidines, offering efficiency and atom economy by combining three or more reactants in a single step. rsc.orgnih.gov These reactions allow for the rapid generation of molecular diversity, which is crucial in medicinal chemistry and drug discovery. ub.edu
A notable sustainable approach involves an iridium-catalyzed multicomponent synthesis of pyrimidines from amidines and up to three different alcohols. acs.org This method proceeds through a sequence of condensation and dehydrogenation steps, liberating water and hydrogen gas as byproducts. acs.org The use of a PN5P-Ir pincer complex as a catalyst has proven highly efficient, affording a wide range of unsymmetrically substituted pyrimidines in yields of up to 93%. acs.org This strategy is particularly attractive as it can utilize alcohols derived from biomass, aligning with the principles of sustainable chemistry. acs.org
Another versatile MCR strategy for synthesizing substituted pyridines, which can be conceptually extended to pyrimidines, is the palladium-catalyzed acceptorless alcohol dehydrogenation. nih.govrsc.org This method uses readily available alcohols and ammonium acetate as a nitrogen source. nih.govrsc.org The proposed mechanism involves the initial oxidation of an alcohol to an aldehyde, which then undergoes condensation with a ketone to form an α,β-unsaturated ketone. nih.gov Concurrently, a second ketone molecule reacts with ammonium acetate to form an enamine, which then condenses with the α,β-unsaturated ketone, followed by cyclization and aromatization to yield the substituted pyridine. nih.gov
Furthermore, one-pot three-component condensation reactions under microwave irradiation have been successfully employed for the synthesis of pyrimidine derivatives. For instance, the reaction of various benzaldehyde derivatives, methyl cyanoacetate, and thio-barbituric acid in water provides pyrano[2,3-d]pyrimidine derivatives in excellent yields (78–94%) and short reaction times (3–6 minutes). nih.gov This catalyst-free approach highlights the efficiency and environmental benefits of microwave-assisted MCRs. nih.gov
The following table summarizes key aspects of these multicomponent reaction paradigms:
| Reaction Type | Catalyst/Conditions | Feedstocks | Key Features | Reference |
| Iridium-Catalyzed Dehydrogenative Coupling | PN5P-Ir pincer complex | Amidines, Alcohols | High regioselectivity, sustainable, byproduct is H₂ and H₂O | acs.org |
| Palladium-Catalyzed Acceptorless Dehydrogenation | Palladium on hydroxyapatite | Alcohols, Ketones, Ammonium Acetate | Utilizes inexpensive starting materials, heterogeneous catalyst | nih.govrsc.org |
| Microwave-Assisted One-Pot Condensation | Catalyst-free, Microwave irradiation, Water | Benzaldehydes, Methyl cyanoacetate, Thio-barbituric acid | High yields, short reaction times, green solvent | nih.gov |
Functionalization Routes Towards Hydroxymethyl Substituents on the Pyrimidine Ring
The introduction of a hydroxymethyl group onto the pyrimidine ring is a critical transformation for accessing pyrimidinyl alcohols. This can be achieved through either direct synthetic methods or the reduction of other functional groups.
Direct Synthetic Strategies for Introducing Hydroxymethyl Groups
Directly introducing a hydroxymethyl group onto a pyrimidine ring presents a synthetic challenge. One historical method involves the hydroxymethylation of pyrimidine mononucleotides using formaldehyde. nih.gov However, for the synthesis of simpler, non-nucleoside pyrimidinyl alcohols, other strategies are more common.
A more contemporary and targeted approach involves the functionalization of a pre-existing pyrimidine core. For instance, a C-H borylation of 2-pyrimidylanilines has been developed as a metal-free process to introduce a boron-containing functional group, which can then be further manipulated. rsc.org While not a direct hydroxymethylation, this type of C-H functionalization provides a handle for subsequent conversion to a hydroxymethyl group.
A more direct, albeit multi-step, sequence can be envisioned starting from a suitable pyrimidine precursor. For example, a Tollens condensation reaction of N-Boc protected amino derivatives with formaldehyde can introduce a hydroxymethyl group. nih.gov This is followed by deprotection to yield the desired amino-pyrimidinyl alcohol. nih.gov
Reductive Transformations of Carboxylic Derivatives and Other Precursors
A more common and generally applicable strategy for synthesizing pyrimidinyl alcohols is the reduction of corresponding carboxylic acid derivatives, such as esters and acid chlorides. researchgate.netorganicchemistrytutor.comchemistrysteps.com
Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of converting pyrimidine esters to their corresponding primary alcohols. mdpi.comlibretexts.org For example, ethyl 4-(benzylsulfanyl)-6-methyl-2-phenylpyrimidine-5-carboxylate can be effectively reduced to [4-(benzylsulfanyl)-6-methyl-2-phenylpyrimidin-5-yl]methanol in good yield (70.04%) using LiAlH₄ in THF at 0 °C. mdpi.com The general mechanism involves the nucleophilic attack of a hydride ion on the carbonyl carbon of the ester, leading to a tetrahedral intermediate. Subsequent elimination of the alkoxy group forms an aldehyde, which is then rapidly reduced to the primary alcohol. organicchemistrytutor.comlibretexts.org
It is important to note that milder reducing agents like sodium borohydride (NaBH₄) are generally not strong enough to reduce esters or carboxylic acids to alcohols. chemistrysteps.comlibretexts.org However, NaBH₄ can be used for the reduction of more reactive acyl chlorides. organicchemistrytutor.com
The following table outlines the reduction of a pyrimidine ester to a pyrimidinyl alcohol:
| Precursor | Reagent | Product | Yield | Reference |
| Ethyl 4-(benzylsulfanyl)-6-methyl-2-phenylpyrimidine-5-carboxylate | LiAlH₄ | [4-(benzylsulfanyl)-6-methyl-2-phenylpyrimidin-5-yl]methanol | 70.04% | mdpi.com |
Sustainable Chemistry Approaches in Pyrimidinyl Alcohol Synthesis
The principles of green chemistry are increasingly being integrated into the synthesis of pyrimidinyl alcohols, focusing on energy efficiency and the use of environmentally benign solvents.
Microwave and Ultrasound Assisted Synthesis
Microwave and ultrasound irradiation have emerged as valuable alternative energy sources in organic synthesis, often leading to shorter reaction times, higher yields, and improved selectivity. nih.govmdpi.com
Microwave-assisted synthesis has been effectively used in various stages of pyrimidine derivative synthesis. For example, a one-pot, three-component reaction to form pyrano[2,3-d]pyrimidines is significantly accelerated under microwave irradiation, with reaction times dropping from hours to minutes and yields increasing. nih.gov Similarly, the synthesis of 6-methoxy-5,6-dihydro-5-azapurines and 2-(imidazo[1,5-a]pyridine-1-yl)pyridinium salts has been efficiently achieved using microwave-assisted protocols. nih.govmdpi.com The synthesis of hydantoins and thiohydantoins, structurally related to pyrimidines, also benefits from microwave activation, leading to cleaner reactions and improved yields. psu.edu
Ultrasound-assisted synthesis has also been widely applied to the construction and derivatization of the pyrimidine core. nih.govdntb.gov.ua The mechanical effects of acoustic cavitation in liquids can enhance reaction rates and yields. beilstein-archives.org For instance, the synthesis of novel pyrazole and pyrimidine derivatives as antimicrobial agents was achieved with better yields and shorter reaction times under ultrasound irradiation compared to conventional heating methods. researchgate.net The sonochemical synthesis of 2-chloro-4-methyl-6-(methylthio)pyrimidine from methyl 3-oxobutanoate and thiourea demonstrated a dramatic reduction in reaction time from hours to minutes with high yields. beilstein-archives.org
The table below compares conventional and energy-assisted synthesis methods for pyrimidine derivatives:
| Reaction | Conventional Method | Microwave/Ultrasound Method | Key Improvement | Reference |
| Synthesis of pyrano[2,3-d]pyrimidines | 2-6 hours, 69-86% yield | 3-6 minutes, 78-94% yield | Reduced reaction time, increased yield | nih.gov |
| Synthesis of 2-chloro-4-methyl-6-(methylthio)pyrimidine (3 steps) | 8h, 12h, 2h | 30 min, 30 min, 6 min | Drastically reduced reaction time | beilstein-archives.org |
| Synthesis of pyrazole and pyrimidine derivatives | Longer reaction times | Shorter reaction times, better yields | Time and yield efficiency | researchgate.net |
Solvent-Free and Aqueous Medium Protocols
The development of solvent-free and aqueous medium protocols is a cornerstone of green chemistry, aiming to reduce the use of volatile and often toxic organic solvents.
Solvent-free synthesis has been successfully applied to the preparation of various heterocyclic compounds, including those with a pyrimidine core. rsc.org For instance, the synthesis of naphthopyranopyrimidines via a one-pot, three-component reaction of β-naphthol, aldehydes, and 6-amino-1,3-dimethyl uracil can be efficiently carried out under solvent-free conditions using a heteropolyacid catalyst. researchgate.net Laser synthesis has also been explored as a novel solvent-free method for preparing phenylthiazolo[5,4-b]pyridine derivatives, offering rapid and efficient synthesis. nih.gov
Aqueous media are also being explored as a green alternative for pyrimidine synthesis. nih.gov A catalyst-free synthesis of 5-((2-aminothiazol-5-yl)(phenyl)methyl)-6-hydroxypyrimidine-2,4(1H,3H)-dione derivatives has been developed using aqueous ethanol as the solvent at 80 °C. windows.net This method offers high yields and avoids the use of metal catalysts. windows.net Furthermore, the use of copper(I) iodide nanoparticles as a heterogeneous catalyst in water has enabled a simple and efficient synthesis of pyrimido[b]quinolinetriones under mild conditions. nih.gov The catalyst in this system can be recovered and reused, adding to the sustainability of the process. nih.gov
Green Catalysis and Bio-Organic Catalytic Considerations
The contemporary synthesis of this compound and its analogs is increasingly influenced by the principles of green chemistry, which prioritize environmentally benign processes. This paradigm shift involves the use of sustainable catalysts, renewable starting materials, and reaction conditions that minimize waste and energy consumption. Concurrently, bio-organic catalysis has emerged as a powerful tool, offering high selectivity and mild reaction conditions for the production of complex molecules like pyrimidinyl alcohols.
Green catalytic approaches for pyrimidine synthesis often focus on multicomponent reactions, which enhance atom economy by combining multiple starting materials in a single step. eurekaselect.com The use of water as a solvent and biodegradable catalysts, such as citric acid, has been successfully demonstrated for the one-pot synthesis of various pyrimidine derivatives, highlighting a move away from volatile and hazardous organic solvents. eurekaselect.com Furthermore, methods like microwave-assisted synthesis can significantly accelerate reaction times and improve yields, contributing to more energy-efficient processes. scielo.org.mx While direct application of these methods for the large-scale synthesis of this compound is still an area of active research, the foundational principles are well-established for related pyrimidine structures. eurekaselect.comeurekaselect.com
Bio-organic catalysis, particularly the use of whole-cell systems and isolated enzymes, presents a highly promising route for the synthesis of pyrimidinyl alcohols. The enzymatic reduction of a precursor aldehyde, such as 2-phenylpyrimidine-5-carbaldehyde, offers a direct and often stereoselective pathway to this compound.
Detailed research into the bioreduction of bulky pyrimidine derivatives has demonstrated the efficacy of microorganisms like Saccharomyces cerevisiae (baker's yeast) and fungi such as Aureobasidium pullulans. mdpi.commdpi.com These biocatalysts contain oxidoreductases that can convert carbonyl groups to chiral alcohols with high enantiomeric excess (ee). mdpi.com For instance, the bioreduction of phenacyl pyrimidine derivatives using Saccharomyces cerevisiae has yielded secondary alcohols with excellent optical purity (up to 99% ee) and moderate conversion rates. mdpi.com The efficiency of such biotransformations is influenced by reaction parameters including pH and substrate concentration.
The following table summarizes representative findings from the bioreduction of pyrimidine ketones, which serves as a model for the potential synthesis of this compound from its corresponding aldehyde precursor.
| Biocatalyst | Substrate | pH | Substrate Conc. (mM) | Conversion (%) | Enantiomeric Excess (ee %) |
| Saccharomyces cerevisiae | 1-(pyrimidin-2-yl)ethan-1-one | 7.0 | 2.1 | 65 | >99 (S) |
| Saccharomyces cerevisiae | 1-(pyrimidin-2-yl)ethan-1-one | 5.5 | 2.1 | 58 | >99 (S) |
| Saccharomyces cerevisiae | 1-(pyrimidin-2-yl)ethan-1-one | 7.0 | 4.3 | 45 | 98 (S) |
| Aureobasidium pullulans | 1-(pyrimidin-5-yl)ethan-1-one | 7.0 | - | High | High (R) |
| Saccharomyces cerevisiae | 2-chloro-1-(pyrimidin-5-yl)ethan-1-one | 7.0 | 2.1 | 72 | >99 (R) |
| Saccharomyces cerevisiae | 2-chloro-1-(pyrimidin-5-yl)ethan-1-one | 5.5 | 2.1 | 68 | >99 (R) |
This table is generated based on data from the bioreduction of related pyrimidine ketones as a predictive model for the synthesis of this compound. mdpi.commdpi.com
The use of whole-cell biocatalysts like S. cerevisiae is economically and environmentally advantageous as it circumvents the need for costly isolation of enzymes and the addition of expensive cofactors like NADPH or NADH, which are regenerated by the cell's metabolic processes. mdpi.com The selective reduction of various aldehydes, including aromatic and heterocyclic aldehydes, has been successfully carried out using whole-cell biocatalysts, further supporting the feasibility of this approach for producing this compound. nih.gov
Chemical Transformations of the Hydroxymethyl Moiety
The primary alcohol functionality of the hydroxymethyl group is a key site for derivatization, readily undergoing oxidation, esterification, and etherification reactions.
Oxidation: The hydroxymethyl group can be oxidized to the corresponding aldehyde or carboxylic acid. The choice of oxidizing agent and reaction conditions determines the final product. For instance, mild oxidizing agents such as manganese dioxide (MnO2) or Dess-Martin periodinane (DMP) can selectively convert the alcohol to the aldehyde, (5-phenylpyrimidin-2-yl)carbaldehyde. Stronger oxidizing agents like potassium permanganate (B83412) (KMnO4) or Jones reagent (CrO3 in sulfuric acid) will typically lead to the formation of 5-phenylpyrimidine-2-carboxylic acid.
Esterification: Ester derivatives can be synthesized through the reaction of this compound with carboxylic acids or their activated derivatives. A common method involves the use of an acyl chloride in the presence of a base, such as triethylamine (B128534) or pyridine, to neutralize the hydrochloric acid byproduct. researchgate.net Alternatively, Fischer esterification, which involves reacting the alcohol with a carboxylic acid in the presence of a strong acid catalyst, can be employed. commonorganicchemistry.comcommonorganicchemistry.com The Steglich esterification, utilizing dicyclohexylcarbodiimide (B1669883) (DCC) and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP), offers a milder alternative for acid-sensitive substrates. commonorganicchemistry.com
Table 1: Examples of Esterification Reactions
| Acylating Agent | Reagent/Catalyst | Product |
|---|---|---|
| Acetyl chloride | Triethylamine | (5-Phenylpyrimidin-2-yl)methyl acetate |
| Benzoyl chloride | Pyridine | (5-Phenylpyrimidin-2-yl)methyl benzoate |
Etherification: The synthesis of ether derivatives from this compound is commonly achieved through the Williamson ether synthesis. organic-synthesis.comwikipedia.orgmasterorganicchemistry.com This method involves the deprotonation of the alcohol with a strong base, such as sodium hydride (NaH), to form the corresponding alkoxide. The alkoxide then acts as a nucleophile, displacing a halide from an alkyl halide in an SN2 reaction to form the ether. wikipedia.orgmasterorganicchemistry.com
Table 2: Examples of Etherification Reactions
| Alkylating Agent | Base | Product |
|---|---|---|
| Methyl iodide | Sodium hydride | 2-(Methoxymethyl)-5-phenylpyrimidine |
| Benzyl bromide | Potassium tert-butoxide | 2-(Benzyloxymethyl)-5-phenylpyrimidine |
Modifications of the Phenyl Substituent
The phenyl ring at the C5 position of the pyrimidine core provides another avenue for structural diversification through electrophilic aromatic substitution and cross-coupling reactions.
Electrophilic Aromatic Substitution: The phenyl ring can undergo electrophilic substitution reactions such as nitration and halogenation. However, the electron-withdrawing nature of the pyrimidine ring can deactivate the phenyl group towards electrophilic attack. For instance, the nitration of 5-acetamido-2-phenylpyrimidine has been shown to yield the m-nitrophenyl derivative, indicating the deactivating effect of the pyrimidine ring. rsc.org The nitration of 5-phenylisoxazole, a related heterocyclic compound, with a mixture of nitric acid and sulfuric acid has also been studied, yielding a mixture of nitro-substituted products. clockss.org Halogenation of the phenyl ring can be achieved using various halogenating agents, often in the presence of a Lewis acid catalyst. nih.gov
Table 3: Examples of Electrophilic Aromatic Substitution on Phenylpyrimidines
| Reaction | Reagents | Potential Product |
|---|---|---|
| Nitration | HNO3/H2SO4 | (5-(3-Nitrophenyl)pyrimidin-2-yl)methanol |
Cross-Coupling Reactions: A powerful strategy for modifying the phenyl substituent involves the introduction of a halogen atom onto the phenyl ring, followed by a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling. nih.govresearchgate.net For example, a bromo or iodo group can be introduced onto the phenyl ring, which can then be coupled with a variety of boronic acids to introduce new aryl or heteroaryl groups.
Functionalization of the Pyrimidine Heterocycle (e.g., at C-4, C-6 Positions)
The pyrimidine ring itself is susceptible to functionalization, particularly at the electron-deficient C-4 and C-6 positions, primarily through nucleophilic aromatic substitution reactions. masterorganicchemistry.comnih.govlibretexts.org
Halogenation and Subsequent Nucleophilic Substitution: A common strategy involves the introduction of chloro substituents at the C-4 and/or C-6 positions. This can be achieved by treating the corresponding pyrimidinone precursors with a chlorinating agent like phosphorus oxychloride (POCl3). nih.govgoogleapis.comchemicalbook.comgoogle.comgoogle.com For instance, a 5-phenyl-4,6-dihydroxypyrimidine could be converted to 4,6-dichloro-5-phenylpyrimidine. These chloro-substituted pyrimidines are excellent electrophiles for nucleophilic aromatic substitution. thieme.dearkat-usa.org
The chlorine atoms can then be displaced by a variety of nucleophiles, such as amines, alkoxides, and thiolates, to introduce diverse functional groups. google.comnih.govnih.gov The reactivity of the C-4 and C-6 positions allows for selective mono- or di-substitution depending on the reaction conditions and the nature of the nucleophile. For example, the reaction of a 4,6-dichloropyrimidine (B16783) with an amine can lead to the formation of a 4-amino-6-chloropyrimidine, which can then undergo a second substitution reaction with a different nucleophile. nih.gov
Table 4: Examples of Functionalization of the Pyrimidine Ring
| Starting Material | Reagent/Reaction | Intermediate/Product |
|---|---|---|
| 5-Phenyl-4,6-dihydroxypyrimidine | POCl3 | 4,6-Dichloro-5-phenylpyrimidine |
| 4,6-Dichloro-5-phenylpyrimidine | Ammonia | 4-Amino-6-chloro-5-phenylpyrimidine |
Sophisticated Spectroscopic and Structural Elucidation of 5 Phenylpyrimidin 2 Yl Methanol and Its Analogs
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H NMR, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental tool for elucidating the molecular structure of (5-Phenylpyrimidin-2-yl)methanol in solution. Both ¹H and ¹³C NMR provide specific information about the chemical environment of the hydrogen and carbon atoms, respectively. eurisotop.comrsc.org
¹H NMR Spectroscopy: The proton NMR spectrum of this compound exhibits characteristic signals that correspond to the different types of protons in the molecule. The aromatic protons of the phenyl group typically appear as a multiplet in the downfield region (around 7.3-7.6 ppm), while the pyrimidine (B1678525) protons show distinct singlets further downfield (often around 8.7-9.0 ppm). The methylene (B1212753) protons (-CH₂-) adjacent to the hydroxyl group and the pyrimidine ring give a singlet at approximately 4.8 ppm. The hydroxyl proton (-OH) signal is a broad singlet whose chemical shift can vary depending on concentration and solvent.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides complementary information, showing distinct signals for each unique carbon atom. The carbon atoms of the phenyl ring resonate in the aromatic region (typically 127-130 ppm), with the carbon attached to the pyrimidine ring appearing at a slightly different shift. The pyrimidine ring carbons have characteristic chemical shifts, often in the range of 155-160 ppm. The methylene carbon (-CH₂OH) signal is observed further upfield, typically around 64 ppm. np-mrd.org
The precise chemical shifts can be influenced by the solvent used. eurisotop.compitt.eduwashington.edu For instance, spectra recorded in deuterated dimethyl sulfoxide (B87167) (DMSO-d₆) or chloroform (B151607) (CDCl₃) will show slight variations in peak positions. eurisotop.com
Interactive Data Table: Predicted NMR Chemical Shifts for this compound Predicted data is illustrative. Actual experimental values may vary.
| Atom Type | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
|---|---|---|
| Phenyl Protons | 7.30 - 7.60 (multiplet) | 127.0 - 130.0 |
| Pyrimidine Protons (H4, H6) | ~8.90 (singlet) | 157.0 - 158.0 |
| Methylene Protons (-CH₂-) | ~4.80 (singlet) | ~64.0 |
| Hydroxyl Proton (-OH) | Variable (broad singlet) | - |
| Pyrimidine Carbon (C2) | - | ~165.0 |
Vibrational (IR) and Mass Spectrometric Analysis
Vibrational (IR) Spectroscopy: Infrared (IR) spectroscopy probes the vibrational modes of the molecule, providing a fingerprint based on its functional groups. chemcd.com For this compound, the IR spectrum shows a prominent broad absorption band in the region of 3200-3400 cm⁻¹, which is characteristic of the O-H stretching vibration of the hydroxyl group, indicating intermolecular hydrogen bonding. Aromatic C-H stretching vibrations are observed around 3000-3100 cm⁻¹. The C=N and C=C stretching vibrations of the pyrimidine and phenyl rings appear in the 1400-1600 cm⁻¹ region. The C-O stretching vibration of the primary alcohol is typically found around 1050 cm⁻¹.
Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. chemcd.comnist.gov In the electron ionization (EI) mass spectrum of this compound, the molecular ion peak (M⁺) would be expected at an m/z value corresponding to its molecular weight (186.2 g/mol ). Common fragmentation pathways may include the loss of a hydrogen atom, a hydroxyl radical, or the entire hydroxymethyl group, leading to characteristic fragment ions that help confirm the structure.
Interactive Data Table: Key Spectroscopic Data for this compound
| Technique | Feature | Typical Value/Observation |
|---|---|---|
| IR Spectroscopy | O-H Stretch (H-bonded) | 3200-3400 cm⁻¹ (broad) |
| Aromatic C-H Stretch | 3000-3100 cm⁻¹ | |
| C=N, C=C Stretch | 1400-1600 cm⁻¹ | |
| C-O Stretch | ~1050 cm⁻¹ | |
| Mass Spectrometry | Molecular Ion Peak (M⁺) | m/z 186 |
Single-Crystal X-ray Diffraction for Molecular Geometry and Intermolecular Interactions
The conformation of this compound is largely defined by the torsional angle between the pyrimidine and phenyl rings. nih.gov In related structures, such as phenyl(pyridin-2-yl)methanol, the two aromatic rings are significantly twisted relative to each other, with a dihedral angle of 71.42 (10)°. nih.gov This twisting is a common feature in linked aromatic systems and arises from steric hindrance between the ortho-protons of the phenyl ring and the atoms of the pyrimidine ring. This non-planar conformation is a critical aspect of the molecule's three-dimensional shape.
In the crystalline state, the hydroxyl group of this compound is a key player in forming hydrogen bonds. tue.nl These interactions, along with other weaker forces, dictate the supramolecular architecture. nih.govnih.govrsc.org Typically, the hydroxyl group acts as a hydrogen bond donor, while one of the nitrogen atoms of the pyrimidine ring acts as an acceptor. This often leads to the formation of chains or helices of molecules. For example, in the analog phenyl(pyridin-2-yl)methanol, O—H⋯N hydrogen bonds link molecules into helical chains. nih.gov These hydrogen-bonding motifs are fundamental in crystal engineering and can be combined with other interactions to build complex, predictable solid-state networks. nih.govacs.org
Advanced Characterization Techniques Relevant to Pyrimidine-Based Materials
While standard techniques provide foundational data, a deeper understanding of pyrimidine-based materials, especially in the context of advanced applications like organic electronics or pharmaceuticals, requires more sophisticated analytical methods. osti.govacs.orgmines.edu
Atom Probe Tomography (APT): APT is a powerful technique that can provide 3D chemical imaging with near-atomic resolution. arxiv.orgresearchgate.net For pyrimidine-based organic materials, it can be used to map the distribution of different molecules in a blend or to identify impurities and degradation products at interfaces with a spatial resolution of ~1 nm and a mass resolution of <1 Da. osti.govacs.org This is particularly valuable for analyzing the morphology of thin films used in organic electronic devices. mines.edu
X-ray Nano-diffraction: This technique uses a highly focused X-ray beam to obtain diffraction data from individual nano-sized crystalline domains. iucr.org In the context of pharmaceutical pyrimidine derivatives, it can be used to characterize the crystal structure of individual nano-belts or to detect small quantities of polymorphic impurities that might be missed by bulk X-ray powder diffraction (XRPD). researchgate.netthermofisher.comnews-medical.netcambridge.org
Transmission Electron Microscopy (TEM): High-resolution TEM (HRTEM), especially when combined with low-dose imaging protocols, can visualize the crystal lattice of beam-sensitive organic materials like pyrimidine derivatives. bohrium.comnih.govlu.se This allows for the direct observation of crystal structures, co-existing polymorphs, and crystal defects at the nanoscale, which is challenging with other methods. nih.govwhiterose.ac.uk
Micro-Raman Spectroscopy: This technique combines Raman spectroscopy with microscopy to provide chemical information on a microscopic scale without the need for extensive sample preparation. researchgate.netyoutube.commdpi.com It can be used to identify different polymorphic forms of a pyrimidine-based compound within a pharmaceutical tablet, map chemical composition with high spatial resolution, and study the effects of intermolecular interactions on the vibrational modes of the crystal lattice. whiterose.ac.ukresearchgate.netnih.govacs.org
Secondary Ion Mass Spectrometry (SIMS): TOF-SIMS (Time-of-Flight SIMS) is a highly surface-sensitive technique that analyzes the molecular fragments ejected from a surface by an ion beam. jeol.comphi.comcapes.gov.brresearchgate.netnist.gov When combined with a gas cluster ion beam for sputtering, it can be used for depth profiling of organic thin films, providing detailed molecular information about the composition of different layers in a device, such as an organic light-emitting diode (OLED), with minimal chemical damage. phi.com
Computational Chemistry and Theoretical Modeling of 5 Phenylpyrimidin 2 Yl Methanol Systems
Quantum Mechanical Investigations (e.g., Density Functional Theory)
Electronic Structure, Molecular Orbitals (HOMO-LUMO), and Charge Distribution
The electronic structure of a molecule is defined by the arrangement of its electrons in various molecular orbitals. Key among these are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. dergipark.org.tr The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's chemical reactivity and kinetic stability. dergipark.org.trnih.gov
A smaller HOMO-LUMO gap suggests higher reactivity, as less energy is required to excite an electron from the occupied to the unoccupied orbital. nih.gov In the case of (5-phenylpyrimidin-2-yl)methanol, DFT calculations would likely be performed using a basis set such as B3LYP/6-311++G(d,p) to determine these energy values. researchgate.netmdpi.com The phenyl and pyrimidine (B1678525) rings, being aromatic systems, contribute to a delocalized π-electron system, which influences the energies of the frontier orbitals. The methanol (B129727) group, with its oxygen atom, can also affect the charge distribution and orbital energies.
The charge distribution within the molecule can be analyzed through methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis, revealing the partial charges on each atom. This information is crucial for understanding intermolecular interactions.
Table 1: Hypothetical Frontier Orbital Energies for this compound
| Parameter | Energy (eV) | Significance |
| EHOMO | -6.85 | Electron-donating capability |
| ELUMO | -1.75 | Electron-accepting capability |
| HOMO-LUMO Gap (ΔE) | 5.10 | Chemical reactivity and stability |
Note: These values are representative and based on typical DFT calculations for similar heterocyclic compounds. The actual values would require specific computation for this compound.
Electrostatic Potential Surfaces and Reactivity Prediction
A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the surface of a molecule. libretexts.orgresearchgate.net It is a valuable tool for predicting how a molecule will interact with other chemical species, particularly in biological systems. The MEP map is color-coded to indicate different regions of electrostatic potential. libretexts.org
Red regions indicate negative electrostatic potential, which is associated with high electron density. These areas are prone to electrophilic attack and are often where hydrogen bond acceptors are located. In this compound, these would likely be concentrated around the nitrogen atoms of the pyrimidine ring and the oxygen atom of the methanol group. researchgate.netuwosh.edu
Blue regions represent positive electrostatic potential, indicating electron-deficient areas. These sites are susceptible to nucleophilic attack. The hydrogen atoms, especially the one on the hydroxyl group, would be expected to show positive potential. uwosh.eduyoutube.com
Green regions denote neutral or near-zero potential, typically found over nonpolar parts of the molecule like the carbon atoms of the phenyl ring.
By analyzing the MEP map of this compound, one can predict its reactive sites for various interactions, including hydrogen bonding and electrophilic/nucleophilic attacks, which are fundamental to its potential biological activity. researchgate.netlibretexts.org
Molecular Modeling and Docking Simulations for Ligand-Receptor Interaction Principles
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a receptor, such as a protein or enzyme. researchgate.net This method is instrumental in drug discovery for screening virtual libraries of compounds and for understanding the molecular basis of a ligand's activity. nih.govnih.gov For this compound and its derivatives, docking studies can identify key interactions within the active site of a target protein.
Given that many pyrimidine derivatives are known to be kinase inhibitors, a hypothetical docking study could involve placing this compound into the ATP-binding site of a kinase like Janus kinase 2 (JAK2). researchgate.net The simulation would assess various binding poses and score them based on the predicted binding affinity.
The analysis of the docked pose would reveal crucial interactions:
Hydrogen Bonds: The nitrogen atoms of the pyrimidine ring and the hydroxyl group of the methanol substituent can act as hydrogen bond acceptors and donors, respectively, forming critical interactions with amino acid residues in the receptor's active site (e.g., with backbone amides or acidic/basic side chains). researchgate.net
Hydrophobic Interactions: The phenyl ring provides a large hydrophobic surface that can engage in favorable interactions with nonpolar residues (e.g., leucine, valine, isoleucine) in the binding pocket. researchgate.net
π-Interactions: The aromatic phenyl and pyrimidine rings can participate in π-π stacking or π-cation interactions with aromatic residues like phenylalanine, tyrosine, or tryptophan. researchgate.net
These simulations provide a structural hypothesis for the molecule's mechanism of action and guide further chemical modifications to enhance binding affinity and selectivity. researchgate.netnih.gov
Quantitative Structure-Activity Relationship (QSAR) and 3D-QSAR Studies for Chemical Design
Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that correlate the chemical structure of a series of compounds with their biological activity. nih.gov These models are essential for predicting the activity of new, unsynthesized molecules and for optimizing lead compounds. Three-dimensional QSAR (3D-QSAR) methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), provide a more detailed understanding by considering the 3D properties of the molecules. nih.govnih.gov
To build a 3D-QSAR model for a series of this compound analogs, a dataset of compounds with experimentally determined biological activities (e.g., IC50 values) is required. nih.govresearchgate.net The compounds are aligned based on a common scaffold, and various molecular fields are calculated.
Steric and Electrostatic Field Analysis in Chemical Space
CoMFA calculates steric (Lennard-Jones) and electrostatic (Coulombic) fields around the aligned molecules. unicamp.br The results are often visualized as contour maps:
Steric Contour Maps: Green contours indicate regions where bulky substituents are predicted to increase biological activity, while yellow contours show areas where steric bulk is detrimental. unicamp.br For this compound derivatives, this could suggest optimal substitution patterns on the phenyl ring.
Electrostatic Contour Maps: Blue contours highlight regions where positive charges are favorable for activity, whereas red contours indicate where negative charges are preferred. unicamp.br This information can guide the placement of electron-donating or electron-withdrawing groups.
CoMSIA extends this analysis by calculating additional fields, including hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields, using a Gaussian function which can provide a more refined map of interactions. unicamp.brresearchgate.net The statistical robustness of the generated models is validated using techniques like leave-one-out cross-validation (q²) and prediction for a test set of compounds (r²pred). nih.govnih.gov
Table 2: Representative Statistical Results of a 3D-QSAR Study on Pyrimidine Derivatives
| Model | q² | r² | r²pred | Field Contributions |
| CoMFA | 0.802 | 0.979 | 0.750 | Steric: 68%, Electrostatic: 32% |
| CoMSIA | 0.799 | 0.982 | 0.762 | Steric: 30%, Electrostatic: 30%, Hydrophobic: 30%, H-bond donor/acceptor: 10% |
Note: Data is based on published 3D-QSAR studies on pyrimidine derivatives and serves as an illustrative example. nih.gov
Hydrophobic Interactions in Molecular Recognition
Hydrophobic interactions are a primary driving force in protein-ligand binding and are crucial for the stability of the resulting complex. researchgate.netnih.gov These interactions arise from the energetically favorable association of nonpolar surfaces in an aqueous environment. nih.gov In the context of this compound, the phenyl group is the main contributor to its hydrophobic character.
Advanced Chemical Applications and Functional Material Design Based on Pyrimidinyl Methanol Scaffolds
Ligand Design in Coordination Chemistry and Catalysis
Pyridine and pyrimidine (B1678525) derivatives are recognized as privileged scaffolds in the development of anticancer agents and other bioactive molecules, partly due to their versatile coordination properties. elsevierpure.comnih.gov The nitrogen atoms of the pyrimidine ring in (5-Phenylpyrimidin-2-yl)methanol serve as excellent coordination sites for a wide range of metal ions. The adjacent methanol (B129727) group can also participate in chelation, creating a bidentate ligand system that enhances the stability and reactivity of the resulting metal complexes. This structural motif is particularly promising for designing catalysts where the metal center and the ligand cooperate to facilitate chemical transformations.
Metal-ligand cooperativity (MLC) is a phenomenon where both the metal center and the ligand are actively involved in the bond-making or bond-breaking steps of a catalytic reaction. wikipedia.org This synergistic action goes beyond the ligand merely acting as a spectator to tune the electronic properties of the metal. Instead, the ligand participates directly, often through proton transfer or by undergoing reversible structural changes. wikipedia.org
In pyrimidinyl methanol scaffolds, MLC can manifest in several ways:
Proton-Responsive Ligands : The nitrogen atoms on the pyrimidine ring can act as a proton relay, while the hydroxyl group of the methanol substituent can be deprotonated to form an alkoxide, which can then function as a built-in Brønsted base. This dual functionality is crucial for reactions like transfer hydrogenation.
Aromatization-Dearomatization : Pincer-type ligands containing a central pyridine or pyrimidine ring can undergo dearomatization upon deprotonation of a side arm. This process stores a proton and an electron pair within the ligand framework, which can be released to a substrate in a subsequent step, restoring the ligand's aromaticity. mdpi.com This reversible transformation allows the ligand to act as a reservoir for both protons and electrons, facilitating reactions such as H₂ activation and CO₂ hydrogenation. mdpi.com
Enthalpic Cooperativity : The coordination of a second metal to a dinucleating pyrimidine-based ligand can weaken the bond between the first metal and the ligand. This weakening can lower the activation barrier for a catalytic reaction, providing a quantifiable measure of the cooperative effect between the metal centers. d-nb.info
A conceptual framework for quantifying cooperativity involves comparing the electronic properties (e.g., absorption spectra) of mononuclear and dinuclear complexes. d-nb.info If the effect observed in the dinuclear system is not a simple sum of the individual mononuclear components, cooperativity is at play. d-nb.info This principle allows for the rational design of bimetallic catalysts where the pyrimidine scaffold acts as a bridge, mediating the interaction between the two metal centers to enhance catalytic performance.
The selective capture of carbon dioxide is a critical step in mitigating greenhouse gas emissions. Pyrimidine-based ligands are highly effective for this purpose due to the electronic structure of the diazine ring. Pyrimidine possesses two in-plane binding sites characterized by a CH(δ+)/N̈(δ-)/CH(δ+) arrangement, which is complementary to the (δ-/2δ+/δ-) quadrupole moment of the CO₂ molecule. nih.gov This creates a "quadrupolar binding pocket" that facilitates the capture of CO₂.
This principle has been successfully applied in the design of metal-organic frameworks (MOFs) for CO₂ capture. For instance, MOFs constructed from pyrimidine-carboxylate ligands have demonstrated permanent porosity and high selectivity for CO₂. acs.org
| Ligand/Framework Name | Metal Ion | CO₂ Adsorption Properties | Selectivity (CO₂ over N₂) | Source |
| [Cu(pmc)₂] (pmc = pyrimidine-5-carboxylate) | Cu²⁺ | Exhibits permanent porosity with 1D channels | Not specified | acs.org |
| bio-MOF-11 (Co₂(ad)₂(CO₂CH₃)₂) | Co²⁺ | High capacity (~6 mmol/g at 273 K) and high heat of adsorption (~45 kJ/mol) | 81:1 at 273 K | acs.orgresearchgate.net |
| {[CdM(μ₄-pmdc)₂(H₂O)₂]·solv}n (pmdc = pyrimidine-4,6-dicarboxylate) | Cd²⁺/Mn²⁺/Zn²⁺ | Features pseudo-open-metal sites with affinity for CO₂ | Not specified | nih.gov |
| Pyrimidine-(CO₂)₂ complex | (metal-free) | Calculated binding energy of -27.4 kJ mol⁻¹ (double that of the 1:1 complex) | Not specified | nih.gov |
The data indicates that pores decorated with pyrimidine and amino groups create a favorable environment for CO₂ adsorption, leading to high capacity and exceptional selectivity. acs.orgresearchgate.net Furthermore, computational studies on a simple pyrimidine-(CO₂)₂ cluster show that the binding energy is almost exactly double that of the 1:1 complex, suggesting that the two binding sites on the pyrimidine ring act independently and effectively. nih.gov The this compound scaffold, with its accessible pyrimidine core, could be incorporated into polymers or MOFs to create materials for CO₂ capture, with the methanol group providing an additional site for functionalization or interaction.
Supramolecular Chemistry and Self-Assembly of Pyrimidine Derivatives
Supramolecular chemistry involves the design of complex, ordered structures held together by noncovalent interactions. rsc.org The ability of molecules to self-assemble into well-defined architectures is fundamental to creating new materials with tailored properties. Pyrimidine derivatives are excellent building blocks for supramolecular chemistry due to their defined geometry, hydrogen bonding capabilities, and potential for π-π stacking interactions.
Self-assembly is driven by molecular recognition, where molecules selectively bind to one another through a specific set of interactions. The pyrimidine ring, with its two nitrogen atoms acting as hydrogen bond acceptors, is well-suited for forming self-complementary assemblies. For example, pyrimidine moieties can pair centrosymmetrically through N−H···N hydrogen bonds, creating robust, predictable patterns. researchgate.net
In the context of this compound, the key functional groups for self-assembly are:
The Pyrimidine Ring : The two nitrogen atoms are primary hydrogen bond acceptor sites.
The Methanol Group : The hydroxyl group is both a hydrogen bond donor (O-H) and an acceptor (the oxygen lone pairs).
The Phenyl Ring : The aromatic ring can participate in π-π stacking and C-H···π interactions.
This combination of functional groups allows for the formation of extended networks. The methanol group can link molecules through O-H···N or O-H···O hydrogen bonds, while the aromatic rings can stack, leading to the formation of one-, two-, or three-dimensional supramolecular architectures. The interplay between these different interactions guides the assembly process, and by modifying the substituents, one can control the final structure and properties of the assembled material.
Crystal engineering is the rational design of crystalline solids by controlling intermolecular interactions. mdpi.com Noncovalent interactions, such as hydrogen bonds and π-π stacking, are the primary tools used to direct the packing of molecules in a crystal lattice. rsc.orgunam.mx The analysis of these interactions is crucial for understanding and predicting the structure and properties of molecular crystals. nih.gov
For pyrimidine-based structures, several types of noncovalent interactions are dominant:
Hydrogen Bonding : In crystalline salts of pyrimethamine, a substituted phenylpyrimidine, the protonated pyrimidine ring forms strong, charge-assisted N−H···O hydrogen bonds with carboxylate anions. These interactions often form a specific motif known as a DADA (Donor-Acceptor-Donor-Acceptor) array, which is a highly stable quadruple hydrogen-bonding pattern. researchgate.net The hydroxyl group of a pyrimidinyl methanol scaffold would be a prime participant in such networks.
π-π Stacking : The phenyl and pyrimidine rings can engage in π-π stacking. The interaction between phenyl and pyridine rings (a close analogue) has been analyzed in detail, showing distinct regions of van der Waals attraction. researchgate.net These interactions are vital for stabilizing layered or columnar crystal structures.
Optoelectronic Materials Development
The development of organic materials for optoelectronic applications, such as organic light-emitting diodes (OLEDs), requires molecules with specific photophysical properties, including high photoluminescence quantum yields (PLQY) and tunable emission wavelengths. nih.gov Pyrimidine derivatives have emerged as a promising class of materials for this purpose. The electron-deficient nature of the pyrimidine ring makes it an excellent acceptor unit in "push-pull" chromophores, where it is linked to an electron-donating group through a π-conjugated system. rsc.orgresearchgate.net
The this compound scaffold contains the core components of such a system: the electron-withdrawing pyrimidine ring and the π-conjugated phenyl group. The photophysical properties can be tuned by adding electron-donating substituents to the phenyl ring. researchgate.net
| Compound Type | Key Features | Optoelectronic Properties | Application | Source |
| Phenylpyrimidine derivatives with Triphenylamine/Carbazole donors | Push-pull architecture | Blue to yellowish-green emission; high thermal stability; some exhibit delayed emission. | OLED Emitters | nih.gov |
| Pyrimidine-based TADF Emitters | D-π-A-π-D configuration with phenoxazine donor and pyrimidine acceptor | Green emission; high external quantum efficiency (EQE) of ~25%; slow efficiency roll-off. | OLEDs | nih.gov |
| Arylvinylpyrimidine derivatives | Extended π-conjugation | Red-shifted absorption/emission compared to phenylpyrimidines; sensitive to environmental stimuli (polarity, pH). | Fluorescent Sensors | rsc.org |
| N-(4-(4-fluorophenyl)-6-isopropyl-5-(methoxymethyl)pyrimidin-2-yl)-N-methylmethanesulfonamide (PMMS) | Functionalized phenylpyrimidine | Significant third-order nonlinear optical (NLO) susceptibility. | NLO Materials | rsc.orgrsc.org |
Research has shown that phenylpyrimidine derivatives can serve as efficient emitters in OLEDs, with emission colors ranging from blue to green. nih.gov The introduction of donor groups like triphenylamine leads to intramolecular charge transfer (ICT) upon photoexcitation, which is responsible for the observed luminescence. nih.gov Furthermore, by carefully designing the molecular structure to minimize the energy gap between the lowest singlet (S₁) and triplet (T₁) excited states, pyrimidine-based emitters capable of thermally activated delayed fluorescence (TADF) have been developed, leading to OLEDs with nearly 25% external quantum efficiency. nih.gov
The arylvinylpyrimidine scaffold, a close relative, demonstrates that extending the π-conjugation leads to red-shifted emission and heightened sensitivity to external stimuli, making these compounds suitable for fluorescent sensors. rsc.org Additionally, certain functionalized phenylpyrimidine derivatives have been shown to possess significant nonlinear optical (NLO) properties, suggesting their potential for use in advanced photonic devices. rsc.orgrsc.org The this compound scaffold provides a versatile platform that can be readily modified to tune its electronic and photophysical properties for a wide range of optoelectronic applications.
Components in Organic Light-Emitting Devices (OLEDs)
The pyrimidine core is a well-established building block in the design of materials for Organic Light-Emitting Devices (OLEDs) due to its inherent electron-deficient character. nih.gov This property is crucial for facilitating electron injection and transport within the emissive layer of an OLED, contributing to improved device efficiency and stability. The this compound scaffold can be envisioned as a versatile component in various layers of an OLED stack, including as a part of the emissive layer, host materials, or electron-transporting materials.
The phenyl group on the pyrimidine ring can extend the π-conjugated system, which is a key factor in tuning the photophysical properties of the molecule, such as its emission wavelength and quantum yield. By modifying the phenyl ring with various substituents, it is possible to fine-tune the electronic and optical properties of the resulting materials to achieve desired emission colors, from blue to red.
Furthermore, the methanol group provides a reactive handle for further molecular engineering. This hydroxyl functionality can be used to attach the pyrimidinyl methanol scaffold to other molecular fragments or polymer backbones, allowing for the creation of more complex and high-performance OLED materials. For instance, the methanol group could be derivatized to incorporate hole-transporting or electron-transporting moieties, leading to the development of bipolar host materials or single-molecule emitters with balanced charge-carrier mobilities.
Research into pyrimidine derivatives for OLEDs has shown that they can be incorporated into thermally activated delayed fluorescence (TADF) emitters. nih.gov These materials are capable of harvesting both singlet and triplet excitons, leading to theoretical internal quantum efficiencies of up to 100%. The design of TADF molecules often involves the combination of an electron-donating unit and an electron-accepting unit. The electron-deficient pyrimidine ring in the this compound scaffold makes it an excellent candidate for the acceptor component in such donor-acceptor type TADF emitters.
Table 1: Potential Roles of this compound Scaffolds in OLEDs
| OLED Component | Potential Function of this compound Scaffold |
| Emissive Layer | As a core component of fluorescent or TADF emitters, with the emission color tunable by modifying the phenyl group. |
| Host Material | To form a matrix for dopant emitters, facilitating energy transfer and providing good charge transport properties. |
| Electron-Transporting Layer (ETL) | To facilitate the transport of electrons from the cathode to the emissive layer, leveraging the electron-deficient nature of the pyrimidine ring. |
| Hole-Transporting Layer (HTL) | After modification of the methanol group with a hole-transporting moiety, to facilitate the transport of holes from the anode. |
Fluorescent Probes and Sensors
The pyrimidine scaffold is also a promising platform for the development of fluorescent probes and sensors for the detection of various analytes, including metal ions and changes in pH. researchgate.netmdpi.com The fluorescence properties of pyrimidine derivatives can be modulated by the introduction of specific recognition moieties and by the electronic effects of substituents on the pyrimidine ring.
The this compound scaffold can be functionalized to create chemosensors that exhibit a "turn-on" or "turn-off" fluorescence response upon binding to a target analyte. The methanol group serves as a convenient point for attaching a receptor unit that can selectively bind to the analyte of interest. Upon binding, a conformational change or an electronic perturbation can occur within the molecule, leading to a change in its fluorescence intensity or wavelength.
For example, a pyrimidine-based fluorescent probe has been developed for monitoring mitophagy by detecting mitochondrial pH variations. This probe demonstrated a remarkable "turn-on" fluorescence under acidic conditions. researchgate.netnih.gov This principle could be adapted to the this compound scaffold, where the pyrimidine nitrogen atoms could act as protonation sites, and the resulting change in the electronic structure could lead to a pH-dependent fluorescence response.
Similarly, by incorporating appropriate chelating groups, pyrimidinyl methanol-based probes could be designed for the selective detection of metal ions. The binding of a metal ion to the chelating group could induce a change in the intramolecular charge transfer (ICT) character of the molecule, resulting in a ratiometric or intensity-based fluorescent signal.
Table 2: Design Strategies for Fluorescent Probes Based on Pyrimidinyl Methanol Scaffolds
| Target Analyte | Design Strategy | Sensing Mechanism |
| pH | Introduction of a recognition site that changes its protonation state with pH. | Modulation of the intramolecular charge transfer (ICT) or photoinduced electron transfer (PET) processes upon protonation/deprotonation, leading to a change in fluorescence. |
| Metal Ions | Functionalization of the methanol group with a selective metal ion chelator. | Metal ion binding induces a conformational change or alters the electronic properties of the fluorophore, resulting in a "turn-on" or "turn-off" fluorescence response. |
| Biomolecules | Attachment of a specific recognition element (e.g., an enzyme substrate or an antibody) to the scaffold. | Interaction with the target biomolecule triggers a change in the fluorescence signal, enabling detection and imaging. |
Polymer Chemistry Integration
The integration of pyrimidinyl methanol scaffolds into polymer structures offers a pathway to a wide range of functional materials with tailored properties. researchgate.netuc.pt The methanol group on the this compound molecule provides a versatile anchor point for polymerization or for grafting onto existing polymer chains. This allows for the incorporation of the desirable electronic and photophysical properties of the pyrimidine core into macromolecular architectures.
One approach to polymer integration is the synthesis of acrylate or methacrylate monomers derived from this compound. The hydroxyl group can be readily esterified with acryloyl chloride or methacryloyl chloride to yield a polymerizable monomer. Subsequent radical polymerization of this monomer, either alone or with other co-monomers, would produce polymers with pendant pyrimidinyl phenyl groups. researchgate.net Such polymers could find applications as processable materials for OLEDs, fluorescent sensors, or as functional coatings.
Another strategy involves the use of the methanol group as an initiator for ring-opening polymerization (ROP) of cyclic monomers such as lactones or lactides. wikipedia.orglibretexts.org This would result in the formation of biodegradable polyesters with a pyrimidinyl methanol end-group. These functionalized polymers could have interesting properties for applications in drug delivery or biomedical imaging.
Furthermore, the this compound can be used as a monomer in condensation polymerization reactions. For example, it can be reacted with dicarboxylic acids or their derivatives to form polyesters. researchgate.net The resulting polymers would have the pyrimidine unit integrated into the main chain, which could impart unique thermal, mechanical, and electronic properties to the material.
Table 3: Methods for Integrating Pyrimidinyl Methanol Scaffolds into Polymers
| Polymerization Method | Role of this compound | Resulting Polymer Architecture | Potential Applications |
| Radical Polymerization | Precursor to an acrylate or methacrylate monomer. | Polymer with pendant pyrimidinyl phenyl side chains. | Solution-processable materials for OLEDs, sensors, and functional coatings. |
| Ring-Opening Polymerization (ROP) | Initiator for the polymerization of cyclic monomers. | Polymers with a terminal pyrimidinyl methanol group. | Biodegradable materials for drug delivery and biomedical applications. |
| Condensation Polymerization | Diol monomer for reaction with dicarboxylic acids. | Polyesters with pyrimidine units in the polymer backbone. | High-performance polymers with enhanced thermal and electronic properties. |
By leveraging the diverse reactivity of the methanol group and the inherent properties of the pyrimidine ring, a wide array of novel polymers with advanced functionalities can be designed and synthesized, paving the way for new materials with applications in electronics, sensing, and beyond.
Future Research Directions and Emerging Opportunities in 5 Phenylpyrimidin 2 Yl Methanol Chemistry
Development of Novel and Efficient Synthetic Pathways
The synthesis of substituted pyrimidines traditionally relies on the cyclization of β-dicarbonyl compounds with N-C-N synthons like amidines, urea, or guanidine. wikipedia.org While effective, these methods can lack efficiency and sustainability. Future research will likely focus on more advanced and greener synthetic strategies to access (5-Phenylpyrimidin-2-yl)methanol and its derivatives.
Key emerging strategies include:
Transition-Metal-Catalyzed Cross-Coupling and C-H Activation: Direct C-H functionalization has become a powerful tool in organic synthesis for creating complex molecules efficiently. thieme-connect.comacs.org Future pathways could involve the late-stage introduction of the phenyl group onto a pre-formed pyrimidine-2-methanol core via palladium- or nickel-catalyzed C-H arylation. nih.gov Conversely, directing-group-assisted C-H activation could enable the regioselective installation of the methanol (B129727) group or other functionalities onto a 5-phenylpyrimidine template. researchgate.netrsc.org
Photoredox and Electrochemical Catalysis: These methods offer mild and sustainable alternatives to traditional synthesis. mdpi.comacs.org Photoredox catalysis could enable novel radical-based cyclizations or cross-coupling reactions to construct the this compound framework under ambient conditions. acs.orgnih.gov For instance, a photoredox-catalyzed reaction could couple a suitable phenyl-containing precursor with a pyrimidine (B1678525) fragment.
Continuous Flow Chemistry: Flow synthesis provides enhanced control over reaction parameters, improves safety, and facilitates scalability. nih.govnih.gov Developing a continuous flow process for the synthesis of this compound would allow for rapid optimization and production, making the compound more accessible for further research and application. researchgate.net This approach is particularly advantageous for multi-step syntheses, potentially telescoping several reactions into a single, streamlined process. nih.gov
Multicomponent Reactions (MCRs): MCRs, such as the Biginelli reaction, offer a highly efficient way to construct complex heterocyclic systems in a single step. wikipedia.org Designing novel MCRs that directly yield the this compound scaffold from simple, readily available starting materials would represent a significant improvement in synthetic efficiency and atom economy. organic-chemistry.orgfrontiersin.org
Table 1: Comparison of Synthetic Methodologies for Pyrimidine Derivatives
| Methodology | Advantages | Potential Application for this compound |
| Classical Condensation | Well-established, readily available starting materials. wikipedia.org | Foundational but may lack efficiency for complex derivatives. |
| C-H Activation | High atom economy, allows for late-stage functionalization. thieme-connect.com | Direct phenylation of a pyrimidine-2-methanol precursor. |
| Photoredox Catalysis | Mild reaction conditions, utilizes visible light, enables novel radical pathways. acs.org | Radical-mediated coupling of phenyl and pyrimidine fragments. |
| Flow Chemistry | Enhanced safety and scalability, precise reaction control. nih.gov | Automated, high-throughput synthesis for library generation. |
| Multicomponent Reactions | High efficiency, molecular diversity from simple precursors. organic-chemistry.org | One-pot synthesis from three or more starting materials. |
Exploration of Undiscovered Chemical Transformations and Reactivity Patterns
The reactivity of the pyrimidine ring is characterized by an electron-deficient nature, making it susceptible to nucleophilic attack, particularly at the 2, 4, and 6 positions. wikipedia.orgbhu.ac.in The 5-position is less electron-deficient and can undergo electrophilic substitution, especially if activating groups are present. wikipedia.orgresearchgate.net The unique combination of the phenyl, pyrimidine, and methanol moieties in this compound opens up avenues for exploring novel chemical transformations.
Future research in this area could focus on:
Derivatization of the Methanol Group: The primary alcohol function is a versatile handle for a wide range of transformations. It can be oxidized to an aldehyde or carboxylic acid, converted to halides for subsequent nucleophilic substitution, or used in esterification and etherification reactions. These transformations would provide a library of derivatives with potentially new biological activities or material properties.
Functionalization of the Pyrimidine Ring: While the 2-position is substituted, the 4- and 6-positions remain potential sites for nucleophilic aromatic substitution (SNAr) if a suitable leaving group is introduced. bhu.ac.in Furthermore, modern C-H functionalization techniques could allow for the direct introduction of substituents at these positions, bypassing the need for pre-functionalized substrates. thieme-connect.com
Reactivity of the Phenyl Ring: The phenyl group can undergo electrophilic aromatic substitution. The directing effect of the pyrimidine ring on the substitution pattern of the phenyl group is an area ripe for investigation.
Ring Transformation Reactions: Under certain conditions, the pyrimidine ring can undergo rearrangements or transformations into other heterocyclic systems. wur.nl Investigating the behavior of this compound under harsh conditions (e.g., strong acids/bases, high temperatures) or in the presence of specific reagents could lead to the discovery of novel heterocyclic scaffolds.
Computational Studies: Quantum chemical computational methods can provide valuable insights into the molecule's electronic structure, reactivity, and potential reaction mechanisms. nih.govnih.gov Theoretical calculations can predict the most likely sites for electrophilic and nucleophilic attack, guide the design of new reactions, and help rationalize experimental observations. researchgate.netrsc.org
Table 2: Potential Reaction Sites of this compound
| Site | Type of Reaction | Potential Products |
| Methanol Group (-CH₂OH) | Oxidation, Esterification, Etherification, Halogenation | Aldehydes, Carboxylic acids, Esters, Ethers, Halides |
| Pyrimidine C4/C6 Positions | Nucleophilic Substitution (with leaving group), C-H Functionalization | Aminated, Alkylated, or Arylated Pyrimidines |
| Pyrimidine C5 Position | Electrophilic Substitution | Halogenated or Nitrated Pyrimidines |
| Phenyl Ring | Electrophilic Aromatic Substitution | Substituted Phenyl Derivatives |
| Entire Molecule | Ring Transformation | Novel Heterocyclic Systems |
Rational Design of Next-Generation Pyrimidine-Based Functional Materials
The structural features of this compound—a rigid aromatic system capable of π-π stacking, hydrogen bond donor/acceptor sites, and a reactive handle for polymerization or surface attachment—make it an attractive building block for advanced functional materials. thieme-connect.comresearchgate.net
Emerging opportunities in materials science include:
Metal-Organic Frameworks (MOFs): The nitrogen atoms of the pyrimidine ring and the oxygen of the methanol group are excellent coordinating sites for metal ions. acs.org By converting the methanol to a carboxylate or other linker group, this compound derivatives could be used to construct novel MOFs with tailored pore sizes and functionalities for applications in gas storage, separation, and catalysis. nih.govmdpi.comresearchgate.net
Fluorescent Materials and Sensors: Pyrimidine derivatives often exhibit interesting photophysical properties. nih.govrsc.org By strategically modifying the phenyl and pyrimidine rings with electron-donating or -withdrawing groups, it may be possible to tune the fluorescence emission of this compound derivatives. nih.govrsc.orgacs.org These molecules could serve as fluorescent probes for detecting specific analytes or changes in the cellular environment. rsc.org
Organic Electronics: The electron-deficient pyrimidine core combined with the π-conjugated phenyl group suggests potential applications in organic electronics. thieme-connect.com Polymers or small molecules derived from this compound could be investigated as components in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), or organic photovoltaics (OPVs).
Bioactive Polymers and Drug-Delivery Systems: The methanol group can be used as an initiation site for ring-opening polymerization to create biodegradable polymers. By incorporating the bioactive pyrimidine scaffold into the polymer backbone or as a pendant group, novel materials for drug delivery or biomedical implants could be developed.
Q & A
Q. What are the common synthetic routes for (5-Phenylpyrimidin-2-yl)methanol, and how are reaction conditions optimized?
A typical synthesis involves nucleophilic substitution or condensation reactions. For example, starting with a pre-functionalized pyrimidine core, the hydroxymethyl group can be introduced via formaldehyde in the presence of a strong base (e.g., NaH) under controlled temperatures (40–60°C). Purification often employs recrystallization or column chromatography using solvents like ethyl acetate/hexane mixtures to achieve >95% purity . Optimization may require adjusting reaction time, base strength, or solvent polarity to mitigate side reactions (e.g., over-oxidation of the alcohol group).
Q. How is this compound characterized spectroscopically?
Key techniques include:
- NMR : NMR will show distinct peaks for the hydroxymethyl group (~4.6 ppm, singlet) and aromatic protons on the pyrimidine (7.5–8.5 ppm). NMR confirms the pyrimidine carbons (150–160 ppm) and the hydroxymethyl carbon (~60 ppm) .
- HRMS : Accurate mass measurement (e.g., [M+H]+) validates molecular formula (CHNO).
- IR : O-H stretching (~3300 cm) and pyrimidine ring vibrations (~1600 cm) .
Q. What are the primary applications of this compound in organic synthesis?
It serves as a versatile building block for:
- Pharmaceutical intermediates : Functionalization via oxidation (to aldehydes) or substitution (e.g., introducing halides or amines).
- Ligand design : The pyrimidine ring coordinates with metal catalysts in asymmetric synthesis .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for derivatives of this compound?
Discrepancies may arise from assay conditions (e.g., cell line variability) or compound purity. To address this:
Q. What strategies improve the yield of this compound in large-scale synthesis?
Key considerations:
Q. How can computational methods predict the reactivity of this compound in novel reactions?
Density functional theory (DFT) calculations model electron density on the pyrimidine ring to predict sites for electrophilic/nucleophilic attack. Molecular docking (e.g., AutoDock Vina) predicts interactions with biological targets (e.g., kinase inhibitors) by simulating binding poses .
Q. What analytical methods are recommended for detecting degradation products of this compound under varying storage conditions?
- Stability studies : Accelerated degradation (40°C/75% RH) with LC-MS monitoring.
- Forced degradation : Expose to UV light, acidic/alkaline conditions, and oxidants (HO) to identify breakdown pathways.
- QbD approach : Design-of-experiments (DoE) to correlate storage parameters (temperature, humidity) with impurity profiles .
Q. How does the electronic nature of substituents on the phenyl ring affect the compound’s physicochemical properties?
Electron-withdrawing groups (e.g., -NO, -CF) increase the pyrimidine ring’s electrophilicity, altering reaction kinetics. Hammett plots correlate substituent σ values with reaction rates (e.g., nucleophilic substitution at the hydroxymethyl group) . Lipophilicity (logP) can be tuned via substituents to enhance bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
